Stereospecific Aggregation Pheromone Activity of (3S,4S)-4-Methyl-3-heptanol in Scolytus amygdali
In field tests with the almond bark beetle (Scolytus amygdali), only the (3S,4S)-4-methyl-3-heptanol isomer, when combined with the synergist (3S,4S)-4-methyl-3-hexanol, functioned as an attractant. The other three stereoisomers of 4-methyl-3-heptanol were not only inactive as attractants but were inhibitory to beetle aggregation, effectively repelling the target species [1]. This demonstrates that stereochemical purity, not just the presence of the molecule, is the primary driver of biological function.
| Evidence Dimension | Biological Activity (Field Attraction) |
|---|---|
| Target Compound Data | (3S,4S)-4-methyl-3-heptanol: Active attractant |
| Comparator Or Baseline | (3R,4S)-, (3S,4R)-, and (3R,4R)-4-methyl-3-heptanol |
| Quantified Difference | Comparators were inhibitory, causing a reversal of the desired effect. Active isomer constitutes only 1 of 4 possible stereoisomers in a racemic mixture. |
| Conditions | Field trapping bioassay with Scolytus amygdali beetles using the synergist (3S,4S)-4-methyl-3-hexanol. |
Why This Matters
Procuring a racemic mixture versus the pure (3S,4S) enantiomer yields opposite biological outcomes, making isomer composition the critical specification for any field application or behavioral study.
- [1] Zada, A., Ben-Yehuda, S., Dunkelblum, E., Harel, M., Assael, F., & Mendel, Z. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641. View Source
